6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Compounds structurally related to the one have been studied for their antibacterial properties against a variety of pathogens. For instance, piperazinyl oxazolidinones and pyrimidinone derivatives demonstrate significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. These findings highlight the potential of these compounds in addressing antibiotic resistance challenges (Tucker et al., 1998) (Hossan et al., 2012).
Anticonvulsant Activities
The structural and electronic properties of certain anticonvulsant drugs have been closely examined, revealing the importance of the orientation and delocalization of specific groups within the molecule for their therapeutic effect. This underscores the relevance of detailed structural analysis in the development of effective anticonvulsant therapies (Georges et al., 1989).
Synthesis Methodologies
Research has also focused on the synthesis of novel compounds with potential antibacterial, anti-inflammatory, and analgesic properties. These studies provide valuable insights into the chemical reactions and conditions favorable for producing derivatives with enhanced biological activities, which can be applied to a wide range of pharmaceutical applications (Abu‐Hashem et al., 2020) (Yurttaş et al., 2016).
Structural and Electronic Properties
The investigation into the crystal structures of anticonvulsant compounds provides a foundation for understanding how structural elements influence drug activity. Such studies are crucial for designing molecules with targeted therapeutic effects, emphasizing the role of structural analysis in drug development (Georges et al., 1989).
properties
IUPAC Name |
6-cyclopropyl-2-[2-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-33-19-6-4-18(5-7-19)21-14-22(26-16-25-21)28-10-12-29(13-11-28)24(32)15-30-23(31)9-8-20(27-30)17-2-3-17/h4-9,14,16-17H,2-3,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLLRMORMYXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one |
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